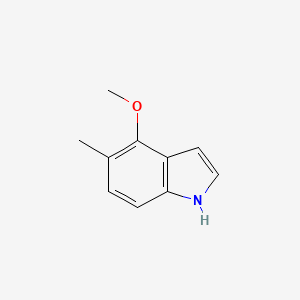![molecular formula C11H14O4 B3121867 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid CAS No. 29542-72-1](/img/structure/B3121867.png)
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid
Übersicht
Beschreibung
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of both a carboxylic acid group and a spirocyclic ketone makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid typically involves the condensation of cyclohexanone derivatives with appropriate carboxylic acid precursors under acidic or basic conditions . One common method includes the reaction of cyclohexanone with malonic acid derivatives in the presence of a strong acid catalyst, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rates and improve the overall efficiency of the process . Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Formation of spirocyclic diketones or dicarboxylic acids.
Reduction: Formation of spirocyclic alcohols.
Substitution: Formation of esters or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways related to inflammation and microbial growth, thereby exerting its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate: A similar spirocyclic compound with different substituents.
3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate: Another spirocyclic compound with a different ring size and substituents.
Uniqueness
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a ketone and a carboxylic acid group. This combination of functional groups and structural features makes it particularly versatile for various chemical reactions and applications .
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-8(9(12)13)11(15-10(7)14)5-3-2-4-6-11/h2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVEODUCXLMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)

![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)











